4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine
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Overview
Description
4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C8H11BrN2O It is a brominated pyrazole derivative that features an oxane ring, making it a unique structure in the realm of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine typically involves the bromination of a pyrazole precursor followed by the introduction of the oxane ring. One common method includes the reaction of 4-bromo-1H-pyrazole with oxan-4-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new amine derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: Used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The oxane ring and bromine atom play crucial roles in its binding affinity and specificity, allowing it to interact with target proteins effectively.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Similar in structure but contains a triazole ring instead of a pyrazole ring.
4-bromo-1-methyl-3-(oxan-4-yl)-1H-pyrazole: Similar but with a methyl group attached to the pyrazole ring.
Uniqueness
4-bromo-1-(oxan-4-yl)-1H-pyrazol-5-amine is unique due to its specific combination of a brominated pyrazole ring and an oxane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and specific binding capabilities, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-(oxan-4-yl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c9-7-5-11-12(8(7)10)6-1-3-13-4-2-6/h5-6H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVIOXCUGYLWNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=C(C=N2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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